molecular formula C11H16ClNO3S B4871108 N-(butan-2-yl)-3-chloro-4-methoxybenzenesulfonamide

N-(butan-2-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B4871108
M. Wt: 277.77 g/mol
InChI Key: MGTVCUGRIHVNBS-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-chloro-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a butan-2-yl group attached to a sulfonamide moiety, with additional chloro and methoxy substituents on the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and butan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-4-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. Butan-2-amine is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the butan-2-yl group, to form corresponding alcohols or ketones.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

  • Substituted derivatives of N-(butan-2-yl)-3-chloro-4-methoxybenzenesulfonamide.
  • Alcohols or ketones from oxidation or reduction reactions.
  • Sulfonic acid and amine from hydrolysis.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential use as an antibacterial or antifungal agent due to its sulfonamide structure.
  • Investigated for its inhibitory effects on certain enzymes.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-chloro-4-methoxybenzenesulfonamide is primarily based on its ability to inhibit the activity of certain enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

    N-(butan-2-yl)-4-methoxybenzenesulfonamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    N-(butan-2-yl)-3-chlorobenzenesulfonamide: Lacks the methoxy substituent, which can influence its solubility and interaction with biological targets.

    N-(butan-2-yl)-3-chloro-4-methylbenzenesulfonamide: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

Uniqueness: N-(butan-2-yl)-3-chloro-4-methoxybenzenesulfonamide is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness as a bioactive compound.

Properties

IUPAC Name

N-butan-2-yl-3-chloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-4-8(2)13-17(14,15)9-5-6-11(16-3)10(12)7-9/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTVCUGRIHVNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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